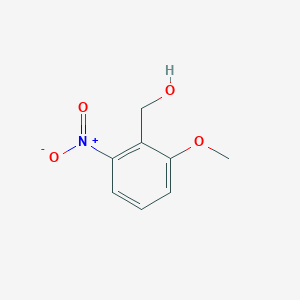

(2-Methoxy-6-nitrophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxy-6-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBQOGLGGKPTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301236 | |

| Record name | 2-Methoxy-6-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19689-87-3 | |

| Record name | 2-Methoxy-6-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19689-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Methoxy-6-nitrophenyl)methanol

Introduction: The Significance of a Key Synthetic Intermediate

(2-Methoxy-6-nitrophenyl)methanol is an aromatic alcohol that serves as a crucial building block in various domains of chemical synthesis. Its strategic substitution pattern, featuring a hydroxylmethyl group ortho to both a methoxy and a nitro group, makes it a versatile precursor. The nitro group, in particular, is a synthetic linchpin; it can be reduced to an amine, facilitating the construction of heterocyclic systems, or it can act as an electron-withdrawing group that influences the molecule's reactivity. Furthermore, ortho-nitrobenzyl alcohols and their derivatives are renowned in materials science and biochemistry as photolabile protecting groups, which allow for the controlled release of a protected molecule upon UV irradiation. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and rigorous safety practices.

Synthetic Strategy: The Logic of Chemoselective Reduction

The most direct and efficient pathway to synthesize this compound is through the selective reduction of its corresponding aldehyde, 2-methoxy-6-nitrobenzaldehyde. This transformation requires a reducing agent with high chemoselectivity—one that will reduce the aldehyde functional group to a primary alcohol while leaving the aromatic nitro group intact.

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are generally unsuitable for this purpose as they would likely reduce both the aldehyde and the nitro group. The ideal reagent is sodium borohydride (NaBH₄), a milder hydride donor that exhibits excellent selectivity for aldehydes and ketones over less reactive functional groups like esters and, critically for this synthesis, nitro groups.[1][2][3] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which serves both to dissolve the reactants and to act as the proton source for the final alcohol product.[4][5]

Reaction Mechanism: Nucleophilic Hydride Addition

The reduction of an aldehyde with sodium borohydride proceeds via a well-established two-step nucleophilic addition mechanism.[1][4][6]

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as a source of the hydride ion (H⁻). The highly polar carbon-oxygen double bond of the aldehyde renders the carbonyl carbon electrophilic (partially positive). The hydride ion, a potent nucleophile, attacks this electrophilic carbon, forming a new carbon-hydrogen bond. Simultaneously, the π-electrons of the carbonyl group are pushed onto the oxygen atom, creating a negatively charged alkoxide intermediate.[5][6]

-

Protonation: In the second step, the alkoxide intermediate is protonated. In a protic solvent like methanol, a solvent molecule provides a proton (H⁺) to the negatively charged oxygen atom, yielding the final primary alcohol product, this compound.[1][6]

Caption: The two-step mechanism for the reduction of 2-methoxy-6-nitrobenzaldehyde.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound from 2-methoxy-6-nitrobenzaldehyde.

Reagent and Solvent Data

| Compound Name | Formula | Molar Mass ( g/mol ) | Role | Typical Amount |

| 2-Methoxy-6-nitrobenzaldehyde | C₈H₇NO₄ | 181.15 | Starting Material | 1.0 eq |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | Reducing Agent | 1.1 - 1.5 eq |

| Methanol (MeOH) | CH₃OH | 32.04 | Solvent | ~10-20 mL per g of aldehyde |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Quenching Agent | 1 M (aqueous) |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent | As needed |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | Washing Agent | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent | As needed |

Safety and Handling Precautions

-

Sodium Borohydride (NaBH₄): Highly toxic if swallowed or in contact with skin. It reacts violently with water to release flammable hydrogen gas, which may ignite spontaneously. Handle in a well-ventilated fume hood, away from water and ignition sources.[7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

Hydrochloric Acid & Ethyl Acetate: Handle in a fume hood and wear appropriate PPE.

Reaction Procedure

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-6-nitrobenzaldehyde (e.g., 5.00 g, 27.6 mmol).

-

Dissolution: Add methanol (e.g., 50 mL) to the flask and stir until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to moderate the exothermic reaction upon adding the reducing agent.

-

Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (e.g., 1.25 g, 33.1 mmol, 1.2 eq) in small portions over 15-20 minutes. Vigorous gas evolution (hydrogen) may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane (e.g., 1:2 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates reaction completion.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add 1 M HCl dropwise to quench the excess sodium borohydride until gas evolution ceases and the pH is slightly acidic (~pH 6).

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add ethyl acetate (e.g., 50 mL) and deionized water (e.g., 30 mL). Shake vigorously and allow the layers to separate.

-

Layer Separation: Collect the organic (top) layer. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

-

Washing: Combine all organic extracts and wash them sequentially with deionized water (50 mL) and then saturated brine solution (50 mL) to remove residual water-soluble impurities.

-

Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Concentration: Remove the solvent (ethyl acetate) from the filtrate using a rotary evaporator to yield the crude this compound, which typically appears as a yellow solid or oil.

Purification and Structural Characterization

The crude product can be purified to a high degree using recrystallization, a technique that leverages differences in solubility between the product and impurities.[10]

Purification by Recrystallization

-

Solvent Selection: A suitable solvent system is a mixture of ethyl acetate and hexane. The crude product should be highly soluble in ethyl acetate and poorly soluble in hexane.

-

Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes faintly cloudy (the point of saturation).

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote maximum crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexane.

-

Drying: Dry the crystals under vacuum to obtain the pure this compound.

Structural Confirmation

The identity and purity of the final product should be confirmed using modern spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for confirming the conversion. Key diagnostic signals include the disappearance of the aldehyde proton (CHO) signal (typically around δ 10.0 ppm) and the appearance of a new singlet or doublet for the benzylic methylene protons (CH₂OH) around δ 4.5-5.0 ppm, along with a broad singlet for the hydroxyl proton (-OH).[3][11]

-

¹³C NMR Spectroscopy: The carbon NMR will show the disappearance of the aldehyde carbonyl carbon (around δ 190 ppm) and the appearance of a new signal for the benzylic carbon (CH₂OH) at approximately δ 60-65 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will confirm the functional group transformation. A strong, broad absorption band will appear in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol. The strong C=O stretch of the aldehyde (around 1700 cm⁻¹) will be absent.

Caption: Experimental workflow for the synthesis of this compound.

References

-

3.4.1 – Sodium Borohydride Reduction of Carbonyls . eCampusOntario Pressbooks. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry . Master Organic Chemistry. [Link]

-

reduction of carbonyl compounds using sodium tetrahydridoborate . Chemguide. [Link]

-

Sodium Borohydride SOP . The Ohio State University Chemistry Department. [Link]

-

Sodium Borohydride Safety Information . ESPI Metals. [Link]

-

NaBH4 Presentation . Slideshare. [Link]

-

SODIUM BOROHYDRIDE HAZARD SUMMARY . New Jersey Department of Health. [Link]

-

Safety Data Sheet: Sodium borohydride . Carl ROTH. [Link]

-

Selective reduction of aromatic aldehyde in the presence of aromatic ketone by NaBH4 and SnCl2 in THF . Semantic Scholar. [Link]

-

The Reduction of Aldehydes and Ketones . Chemistry LibreTexts. [Link]

-

Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol . RSC Publishing. [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism . Chemistry Steps. [Link]

-

A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies . ResearchGate. [Link]

-

Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives . The Royal Society of Chemistry. [Link]

-

Analysis of the reduction product of 3-nitrobenzaldehyde . Oxford Instruments Magnetic Resonance. [Link]

- US Patent for Separation of nitrobenzaldehyde isomers.

-

Benzaldehydes: from nitro to hydroxy in one step! . The Hive Chemistry Discourse. [Link]

-

Aldehydes, Ketones and Carboxylic Acids . NCERT. [Link]

-

Platinum thiolate complexes as catalysts for hydrosilylation . The Royal Society of Chemistry. [Link]

-

o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science . ACS Publications. [Link]

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

REDUCTION OF METANITROBENZALDEHYDE WITH SODIUM Arsenite . Dalhousie University. [Link]

-

(3-Methoxy-2-nitrophenyl)methanol . PubChem. [Link]

-

(2-Methoxy-5-nitrophenyl)methanol . Cenmed Enterprises. [Link]

-

3-METHOXY-4-NITROBENZYL ALCOHOL . LookChem. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 3. NaBH4 | PPT [slideshare.net]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. Sodium Borohydride - ESPI Metals [espimetals.com]

- 8. nj.gov [nj.gov]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

A Technical Guide to (2-Methoxy-6-nitrophenyl)methanol: Synthesis, Properties, and Applications as a Photolabile Protecting Group

This guide provides an in-depth technical overview of (2-Methoxy-6-nitrophenyl)methanol, a key organic intermediate particularly relevant in the fields of synthetic chemistry and drug development. While a dedicated CAS number for this specific isomer is not prominently listed in major chemical databases, underscoring its role primarily as a non-commercial synthetic intermediate, its synthesis and utility are well-established. This document details its synthesis, physicochemical properties, spectroscopic signature, and its principal application as a photolabile protecting group.

Compound Identity and Physicochemical Properties

This compound, also known as 2-methoxy-6-nitrobenzyl alcohol, is an aromatic alcohol featuring a methoxy and a nitro group positioned ortho and para, respectively, to the hydroxymethyl group on the benzene ring. This specific substitution pattern is crucial for its primary function as a photo-responsive chemical entity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₈H₉NO₄ | Calculated |

| Molecular Weight | 183.16 g/mol | Calculated |

| Appearance | Expected to be a solid | Analogy to isomers |

| Solubility | Soluble in common organic solvents (Methanol, Dichloromethane, THF) | Inferred from synthesis protocols |

| CAS Number | Not prominently available | Database Search |

Note: Some properties are estimated based on structurally similar compounds due to the limited availability of experimental data for this specific isomer.

Synthesis of this compound

The synthesis of this compound is a well-defined, two-step process commencing from 2-methoxybenzaldehyde. The logic behind this pathway is the strategic introduction of the nitro group, followed by the reduction of the aldehyde to the corresponding alcohol.

Workflow Diagram: Synthesis of this compound

Caption: Synthetic pathway from 2-methoxybenzaldehyde to this compound.

Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of nitrobenzyl derivatives[1].

Step 1: Synthesis of 2-Methoxy-6-nitrobenzaldehyde

-

Rationale: The first step involves the regioselective nitration of 2-methoxybenzaldehyde. The methoxy group is an ortho-para director; however, the use of a nitrating mixture under controlled, cold conditions favors the introduction of the nitro group at the 6-position, ortho to the methoxy group and meta to the aldehyde.

-

Procedure:

-

Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid while maintaining a low temperature (0 °C) in an ice bath.

-

Slowly add 2-methoxybenzaldehyde dropwise to the cold nitrating mixture with constant stirring. The temperature must be strictly controlled to prevent over-nitration and side reactions.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-methoxy-6-nitrobenzaldehyde.

-

Step 2: Synthesis of this compound

-

Rationale: The aldehyde functional group of the intermediate is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride. This reagent is chosen for its selectivity for aldehydes and ketones, leaving the nitro group intact.

-

Procedure:

-

Dissolve the crude 2-methoxy-6-nitrobenzaldehyde from Step 1 in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) in small portions to the stirred solution. The portion-wise addition helps to control the exothermic reaction.

-

Continue stirring at 0 °C and monitor the reaction by TLC until the aldehyde is fully consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent.

-

Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

-

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -OCH₃ | ~3.9 ppm (singlet) | Methoxy group protons. |

| -CH₂ OH | ~5.5 ppm (singlet) | Benzylic protons, significantly downfield due to the ortho-nitro group's electron-withdrawing effect[1]. | |

| Aromatic-H | ~7.0-7.7 ppm (multiplets) | Protons on the aromatic ring. | |

| -OH | Variable, broad singlet | Hydroxyl proton, position is concentration and solvent dependent. | |

| FTIR | O-H stretch | 3400-3200 cm⁻¹ (broad) | Hydroxyl group. |

| C-H stretch (Aromatic) | 3100-3000 cm⁻¹ | Aromatic C-H bonds. | |

| N-O stretch (asymmetric) | ~1520 cm⁻¹ | Nitro group. | |

| N-O stretch (symmetric) | ~1340 cm⁻¹ | Nitro group. | |

| C-O stretch | ~1280 cm⁻¹ & ~1050 cm⁻¹ | Aryl-ether and alcohol C-O bonds. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 183 | Corresponds to the molecular weight. |

| Major Fragments | m/z 166 (M-OH), 153 (M-CH₂O), 136 (M-NO₂) | Expected fragmentation pattern involving loss of hydroxyl, formaldehyde, and nitro groups. |

Core Application: Photolabile Protecting Group

The primary utility of this compound lies in its role as a precursor to the 2-methoxy-6-nitrobenzyl (MNB) photolabile protecting group. The ortho-nitrobenzyl moiety is a classic "caged" compound that allows for spatiotemporal control over the release of a protected molecule[2].

Mechanism of Photocleavage:

The functionality of o-nitrobenzyl derivatives as photolabile protecting groups is predicated on a light-induced intramolecular rearrangement[2][3].

-

Photoexcitation: Upon irradiation with UV light (typically in the 280-350 nm range), the ortho-nitro group is excited.

-

Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon. This step is only possible due to the ortho positioning.

-

Rearrangement: A series of electronic and atomic rearrangements occur, leading to an aci-nitro intermediate.

-

Cleavage: This intermediate is unstable and rearranges to release the protected functional group (e.g., an alcohol, amine, or carboxylic acid) and forms a 2-methoxy-6-nitrosobenzaldehyde byproduct.

Diagram: Photocleavage Mechanism

Sources

A Technical Guide to the Solubility of (2-Methoxy-6-nitrophenyl)methanol in Common Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (2-Methoxy-6-nitrophenyl)methanol. Intended for researchers, scientists, and professionals in drug development, this document navigates the predicted solubility profile of this compound in common laboratory solvents. In the absence of extensive empirical data in publicly accessible literature, this guide establishes a framework for understanding its solubility based on the physicochemical properties of structurally analogous molecules. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility. This guide is structured to deliver actionable insights and methodologies, empowering researchers to optimize their experimental and developmental workflows.

Introduction: The Significance of Solubility in Research and Development

This compound is a substituted aromatic alcohol with potential applications in organic synthesis and pharmaceutical development. Its molecular structure, characterized by a methoxy group, a nitro group, and a hydroxymethyl group on a benzene ring, dictates its interactions with various solvents. Understanding the solubility of this compound is paramount for a multitude of applications, including reaction kinetics, purification strategies, formulation development, and assessing bioavailability. An accurate comprehension of its solubility profile enables precise control over experimental conditions and is a critical determinant of a compound's journey from laboratory synthesis to practical application.

This guide addresses the current information gap regarding the quantitative solubility of this compound by providing a robust predictive analysis and a comprehensive methodology for its empirical determination.

Predicted Solubility Profile of this compound

Molecular Structure Analysis:

Caption: Molecular structure of this compound.

Based on its functional groups, the following solubility characteristics are anticipated:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of a hydroxyl (-OH) group allows for hydrogen bonding with protic solvents. However, the overall aromatic and nitro-substituted structure is expected to limit aqueous solubility. For instance, the related 4-nitrobenzyl alcohol exhibits moderate water solubility (2 mg/mL at 20°C)[1][2]. Therefore, this compound is predicted to be sparingly to moderately soluble in water and likely demonstrates good solubility in lower alcohols like methanol and ethanol, where both hydrogen bonding and dispersion forces contribute to solvation.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): The polar nitro group and the overall dipole moment of the molecule suggest favorable interactions with polar aprotic solvents. These solvents can engage in dipole-dipole interactions, leading to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The benzene ring provides a nonpolar character, suggesting some solubility in nonpolar solvents. However, the polar hydroxyl and nitro groups will likely limit its solubility in highly nonpolar solvents like hexane. Aromatic solvents like toluene may offer better solubility due to potential π-π stacking interactions. Diethyl ether, with its ability to act as a hydrogen bond acceptor, is expected to be a reasonably good solvent. The related 4-nitrobenzyl alcohol is reported to have good solubility in ether[3].

Physicochemical Properties of this compound and Analogues:

To substantiate these predictions, the following table summarizes key physicochemical properties of the target compound and structurally related molecules.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) | Notes |

| This compound | C₈H₉NO₄ | 183.16 | Not Reported | 0.8 | Target compound. LogP suggests a degree of lipophilicity.[4] |

| 2-Methoxy-6-nitrophenol | C₇H₇NO₄ | 169.13 | Not Reported | 1.1 | Lacks the hydroxymethyl group, which would increase polarity.[5] |

| 4-Nitrobenzyl alcohol | C₇H₇NO₃ | 153.14 | 92-94 | Not Reported | Isomeric, with good solubility in ethanol and ether, and moderate in water.[1][3] |

| 2-Nitrobenzyl alcohol | C₇H₇NO₃ | 153.14 | 69-72 | Not Reported | Isomeric, soluble in methanol.[6] |

| Benzyl alcohol | C₇H₈O | 108.14 | -15.2 | 1.1 | Parent alcohol, moderately soluble in water (4 g/100 mL) and miscible with alcohols and ether.[7][8] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive quantitative solubility data, a rigorous experimental approach is essential. The "shake-flask" method is a widely accepted and reliable technique for determining thermodynamic equilibrium solubility.[8]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.

3.3. Detailed Procedure

-

Preparation of the Solid-Solvent Mixture:

-

Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.

-

Accurately add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (pre-wetted with the solvent to minimize drug adsorption) into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve.

-

Dilute the filtered saturated solution with the same solvent as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account any dilution factors.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Theoretical Approaches to Solubility Prediction

In modern drug discovery and development, computational methods are increasingly employed to predict the physicochemical properties of molecules, including solubility. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this regard.[9][10][11]

4.1. The Principle of QSAR/QSPR for Solubility Prediction

QSAR/QSPR models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties or biological activity.[12] For solubility prediction, a QSPR model would be developed by:

-

Data Set Compilation: Assembling a training set of diverse molecules with experimentally determined solubilities.

-

Descriptor Calculation: Computing a large number of molecular descriptors for each molecule in the training set. These descriptors quantify various aspects of the molecular structure, such as topology, electronic properties, and hydrophobicity.

-

Model Development: Using statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, to build a mathematical relationship between the molecular descriptors and solubility.

-

Model Validation: Rigorously testing the predictive power of the model using an independent set of molecules (test set).

Caption: A simplified workflow for developing a QSAR/QSPR model for solubility prediction.

While the development of a specific QSPR model for this compound is beyond the scope of this guide, researchers with access to relevant software can utilize such predictive tools to estimate its solubility in various solvents.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the anticipated solubility of this compound based on its molecular structure and the properties of analogous compounds. While a definitive quantitative solubility profile awaits empirical determination, the predictive analysis herein offers a solid foundation for experimental design.

The detailed, step-by-step protocol for the shake-flask method provides a robust framework for researchers to accurately measure the solubility of this compound in any solvent of interest. The generation of such empirical data would be a valuable contribution to the scientific community, enabling the optimization of synthetic and formulation processes involving this compound.

It is recommended that future work focuses on the systematic experimental determination of the solubility of this compound in a broad range of polar protic, polar aprotic, and nonpolar solvents at various temperatures. These data would not only be of immense practical value but could also serve as a basis for the development of predictive QSPR models for this class of compounds.

References

-

ResearchGate. Estimation of Water Solubility of Polycyclic Aromatic Hydrocarbons Using Quantum Chemical Descriptors and Partial Least Squares. Available from: [Link]

-

PubChem. Benzyl Alcohol. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Benzyl alcohol. Available from: [Link]

-

National Institute of Standards and Technology. IUPAC-NIST Solubilities Database: Benzyl alcohol with Toluene and Water. Available from: [Link]

-

Sciencemadness Wiki. Benzyl alcohol. Available from: [Link]

-

The Japanese Pharmacopoeia. Benzyl Alcohol. Available from: [Link]

-

LookChem. Cas 619-73-8,4-Nitrobenzyl alcohol. Available from: [Link]

-

Pakistan Journal of Chemistry. QSAR Prediction of Aqueous Solubility's of Some Pharmaceutical Compounds by Chemometrics Methods. Available from: [Link]

-

PubChem. (3-Methoxy-2-nitrophenyl)methanol. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Methoxy-6-nitrophenol. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. Available from: [Link]

-

YouTube. Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. Available from: [Link]

Sources

- 1. 4-Nitrobenzyl alcohol | 619-73-8 [chemicalbook.com]

- 2. Cas 619-73-8,4-Nitrobenzyl alcohol | lookchem [lookchem.com]

- 3. CAS 619-73-8: 4-Nitrobenzyl alcohol | CymitQuimica [cymitquimica.com]

- 4. (3-Methoxy-2-nitrophenyl)methanol | C8H9NO4 | CID 10375096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxy-6-nitrophenol | C7H7NO4 | CID 10942855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Nitrobenzyl alcohol | 612-25-9 [chemicalbook.com]

- 7. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chempublishers.com [chempublishers.com]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Methoxy-6-nitrophenyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-Methoxy-6-nitrophenyl)methanol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the foundational principles governing the chemical shifts and coupling constants observed in this specific molecule, dictated by the nuanced electronic interplay of its methoxy and nitro substituents. This guide also outlines the essential experimental protocols for acquiring high-quality ¹H NMR data, ensuring reproducibility and accuracy. Through a combination of theoretical explanation, practical methodology, and predictive analysis, this document serves as an expert resource for the structural elucidation of similarly substituted aromatic compounds.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic alcohol with a unique electronic architecture. The presence of a strongly electron-donating methoxy group (-OCH₃) and a powerfully electron-withdrawing nitro group (-NO₂) ortho to the hydroxymethyl (-CH₂OH) substituent creates a highly polarized aromatic ring. This electronic environment is of significant interest in medicinal chemistry and materials science, where such motifs can influence molecular interactions, reactivity, and photophysical properties.

¹H NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[1][2] For this compound, ¹H NMR provides critical information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. Understanding its ¹H NMR spectrum is therefore fundamental to confirming its synthesis and purity.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.[3][4][5] The following protocol is a self-validating system designed to yield a high-resolution ¹H NMR spectrum for this compound.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity, free from residual solvents or synthetic byproducts, which could introduce extraneous signals. If the compound is a solid, ensure it is thoroughly dried to remove moisture.

-

Solvent Selection: A deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum.[3][6] Chloroform-d (CDCl₃) is a common initial choice for many organic molecules.[6] However, for compounds with exchangeable protons (like the hydroxyl proton in this case), DMSO-d₆ can be advantageous as it often allows for the observation of the -OH signal as a distinct peak.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[3][4][5][7] This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.[4]

-

Homogenization: Ensure the sample is completely dissolved. If necessary, gently warm the sample or use a vortex mixer. Any solid particulates will degrade the quality of the spectrum.[5]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The optimal sample height in the tube is approximately 4-5 cm.[4][5]

-

Labeling: Clearly label the NMR tube with the sample identification.[3][4]

Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, which is particularly important for resolving the aromatic region.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.[4] Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

-

Acquisition Time: An acquisition time of 2-4 seconds is standard.

-

Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the nuclei have returned to equilibrium before the next pulse.

-

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to obtain a clean, interpretable spectrum.

¹H NMR Spectrum Analysis and Interpretation

Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a (-CH₂OH) | ~4.7 | Singlet | 2H | N/A |

| H-b (-OCH₃) | ~3.9 | Singlet | 3H | N/A |

| H-c (Ar-H) | ~7.8 | Doublet | 1H | ~8.0 |

| H-d (Ar-H) | ~7.6 | Triplet | 1H | ~8.0 |

| H-e (Ar-H) | ~7.2 | Doublet | 1H | ~8.0 |

| H-f (-OH) | Variable | Singlet (broad) | 1H | N/A |

Rationale for Peak Assignments

The predicted spectrum is governed by the electronic effects of the methoxy and nitro groups. The electron-withdrawing nitro group deshields nearby protons, shifting their signals downfield (to higher ppm values), while the electron-donating methoxy group shields adjacent protons, moving them upfield (to lower ppm values).[8]

-

Aromatic Protons (H-c, H-d, H-e):

-

The aromatic region is expected to show an AMX spin system, characteristic of a 1,2,3-trisubstituted benzene ring.

-

H-c: This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and placing it furthest downfield. It will appear as a doublet due to coupling with H-d.

-

H-d: This proton is para to the methoxy group and meta to the nitro group. It will be a triplet due to coupling with both H-c and H-e. Its chemical shift will be intermediate.

-

H-e: This proton is ortho to the electron-donating methoxy group, resulting in shielding and placing it the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-d.

-

-

Hydroxymethyl Protons (H-a):

-

The benzylic protons of the -CH₂OH group are adjacent to the aromatic ring. Their chemical shift is influenced by the ring current and the electronic effects of the substituents. A chemical shift around 4.7 ppm is expected. These protons typically appear as a singlet as there are no adjacent protons to couple with.

-

-

Methoxy Protons (H-b):

-

The protons of the -OCH₃ group are in a distinct chemical environment and will appear as a sharp singlet, typically around 3.9 ppm.

-

-

Hydroxyl Proton (H-f):

-

The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and may exchange with trace amounts of water in the solvent, sometimes leading to its signal being very broad or not observed at all.

-

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the structure of this compound with the protons labeled according to the assignments in the table above.

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. organomation.com [organomation.com]

- 6. How To [chem.rochester.edu]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

The Inner Workings of a Molecular Switch: An In-Depth Technical Guide to the Photolysis of Ortho-Nitrobenzyl Compounds

For researchers, scientists, and professionals in drug development, the precise control over molecular activation is a paramount goal. Among the arsenal of chemical tools available, ortho-nitrobenzyl (o-NB) compounds stand out as elegant and versatile photolabile protecting groups, or "photocages." The ability to initiate a chemical reaction with the spatial and temporal precision of a light source has propelled o-NB chemistry to the forefront of innovation in fields ranging from drug delivery and materials science to synthetic chemistry and cell biology.[1][2][3][4] This guide provides a deep dive into the core photolysis mechanism of ortho-nitrobenzyl compounds, offering field-proven insights into the causality behind experimental choices and a framework for their effective application.

The Fundamental Principle: Light as a Reagent

The utility of ortho-nitrobenzyl compounds lies in their capacity to undergo a specific, irreversible intramolecular rearrangement upon absorption of ultraviolet (UV) light, typically in the 300-365 nm range.[5] This photo-induced cleavage results in the release of a protected functional group (the "caged" molecule) and the formation of an ortho-nitrosobenzaldehyde byproduct.[1][6] The non-invasive and highly controllable nature of light as a reagent allows for the precise uncaging of a wide array of molecules, including carboxylic acids, amines, phosphates, and even complex biomolecules like peptides and nucleic acids.[1][6]

The core strength of this technology is its self-validating system. The release of the caged molecule is directly contingent on the application of a specific wavelength of light, providing a clear cause-and-effect relationship that is fundamental to reproducible and reliable experimental design.

The Step-by-Step Photolysis Mechanism: A Tale of Transients and Rearrangements

The photochemical transformation of an ortho-nitrobenzyl compound is a rapid and intricate process involving several key intermediates. Understanding this mechanism is crucial for optimizing photorelease efficiency and designing novel o-NB systems.

Upon absorption of a photon, the ortho-nitrobenzyl chromophore is promoted to an excited singlet state. From here, the molecule can either undergo intersystem crossing to a triplet state or, more directly, initiate an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group.[1] This hydrogen transfer is the pivotal step, leading to the formation of a transient species known as the aci-nitro intermediate .[1][6]

Femtosecond transient absorption and stimulated Raman spectroscopy have been instrumental in directly observing these short-lived excited-state intermediates and the subsequent formation of the aci-nitro species.[1][6] The aci-nitro intermediate is itself unstable and undergoes a series of rapid rearrangements. It cyclizes to form a transient benzoisoxazoline derivative, which then fragments to yield the final products: the released molecule with its unmasked functional group and the corresponding ortho-nitrosobenzaldehyde.[5]

Caption: The photolysis mechanism of ortho-nitrobenzyl compounds.

Factors Influencing Photorelease: Tuning the Molecular Switch

The efficiency and rate of the photorelease are not static; they are influenced by a variety of structural and environmental factors. A deep understanding of these factors is essential for the rational design of o-NB photocages with tailored properties.

Substituents on the Aromatic Ring

Electron-donating groups on the aromatic ring can red-shift the absorption maximum, allowing for the use of longer, less-damaging wavelengths of light.[1] For instance, the inclusion of two alkoxy groups, as seen in the widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, enhances the rate of cleavage.[7][8]

Substituents at the Benzylic Position

Introducing a methyl group at the benzylic (α) position can significantly increase the quantum yield of photolysis, in some cases by a factor of five or more.[5][9] This is attributed to the stabilization of the benzylic radical character in the transition state of the hydrogen abstraction step.

The Nature of the Leaving Group

The efficiency of photorelease, quantified by the quantum yield (Φ), is strongly dependent on the nature of the leaving group.[10][11] A clear correlation exists between the reaction rate and the acidity (pKa) of the corresponding acid anion for o-NB esters, with more acidic leaving groups leading to faster decomposition.[7][8][12] This is because radical stabilizing leaving groups weaken the C-H bond that is cleaved during the initial hydrogen atom transfer, thus lowering the activation barrier for this critical step.[10][11]

Environmental Factors

The surrounding environment, such as the solvent and the physical state of the system (e.g., in solution versus within a polymer matrix), can also impact the photolysis reaction. For instance, in polymeric systems, the reaction requires a certain amount of free volume for the necessary conformational changes of the nitrobenzyl group. Therefore, conducting the photoreaction above the glass transition temperature (Tg) of the polymer can lead to higher cleavage conversion.[5]

Quantitative Analysis: A Summary of Photochemical Properties

The following table summarizes key photochemical data for a selection of ortho-nitrobenzyl derivatives, highlighting the impact of substituents on their absorption maxima and quantum yields of uncaging.

| Compound/Protecting Group | Leaving Group | λmax (nm) | Quantum Yield (Φ) | Reference |

| ortho-Nitrobenzyl (NB) | Carboxylate | ~270-350 | Varies | [9] |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Ether/Ester | ~350-370 | 0.001-0.01 | [13][14] |

| α-Methyl-2-nitrobenzyl (MNB) | Ester | Similar to NB | ~5x higher than NB | [5] |

| 5-Amino-2-nitrobenzyl | Alcohol | > DMNB | Lower than DMNB | [14] |

Note: Quantum yields are highly dependent on the specific leaving group and experimental conditions.

Experimental Protocols: Investigating the Mechanism

Synthesis of Ortho-Nitrobenzyl Protected Compounds

The synthesis of o-NB protected molecules typically involves the reaction of an ortho-nitrobenzyl alcohol with the molecule to be caged. For instance, esters can be formed by condensation reactions in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[14] The specific synthetic route will vary depending on the functional group being protected.

A general procedure for the synthesis of an o-NB ester is as follows:

-

Dissolve the ortho-nitrobenzyl alcohol and the carboxylic acid to be caged in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a coupling agent, such as DCC, and a catalyst, like 4-dimethylaminopyridine (DMAP), to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ortho-nitrobenzyl ester.

Characterization by Transient Absorption Spectroscopy

Transient absorption spectroscopy (TAS) is a powerful technique for studying the short-lived intermediates in the photolysis reaction.

Methodology:

-

Sample Preparation: Prepare a solution of the ortho-nitrobenzyl compound in a suitable solvent (e.g., hexane or isopropanol) in a quartz cuvette. The concentration should be adjusted to have an appropriate optical density at the excitation wavelength.

-

Excitation: Excite the sample with a short laser pulse (the "pump" pulse) at a wavelength where the o-NB compound absorbs (e.g., 267 nm).[15][16]

-

Probing: After a specific time delay, probe the sample with a broadband white light continuum pulse.

-

Detection: Measure the change in absorbance of the probe light as a function of wavelength and time delay.

-

Data Analysis: The resulting transient absorption spectra will reveal the formation and decay of intermediates, such as the excited states and the aci-nitro species. Kinetic analysis of the decay traces at specific wavelengths provides information on the lifetimes of these transient species.

Caption: A simplified workflow for transient absorption spectroscopy.

Applications in Research and Development

The precise spatiotemporal control afforded by ortho-nitrobenzyl photochemistry has led to a myriad of applications:

-

Drug Delivery: Photocages can be used to create prodrugs that are activated only at a specific site in the body upon light irradiation, minimizing off-target effects.[1][2]

-

Materials Science: The photocleavage of o-NB groups within polymer networks can be used to alter material properties, such as swelling or solubility, on demand, enabling applications in photolithography and the creation of smart materials.[5]

-

Cell Biology: Caged signaling molecules, such as neurotransmitters or nucleotides, can be released in specific cellular compartments to study complex biological processes with high precision.[2]

-

Synthetic Chemistry: The o-NB group serves as a robust protecting group that can be removed under mild, non-chemical conditions, which is advantageous in the synthesis of complex molecules.[1][17]

Conclusion and Future Outlook

The photolysis of ortho-nitrobenzyl compounds represents a cornerstone of photoremovable protecting group chemistry. Its well-defined mechanism, coupled with the ability to tune its photochemical properties through synthetic modification, ensures its continued relevance and expanding application. Future research will likely focus on the development of o-NB derivatives that can be activated by longer wavelength light (near-infrared) for deeper tissue penetration in biological applications, as well as the design of more sophisticated photoresponsive materials with complex, light-programmed functionalities. A thorough understanding of the fundamental mechanism, as detailed in this guide, is the critical foundation upon which these future innovations will be built.

References

-

Willner, I., & Bezalel, E. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(11), 6843–6931. [Link]

-

Giannotti, M. I., & Pieroni, M. (2018). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 10(12), 1362. [Link]

-

Blanc, A., & Bochet, C. G. (2007). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 6(6), 619–622. [Link]

-

Dcona, M. M., & Iqbal, E. (2018). Applications of ortho-Nitrobenzyl photocage in cancer-biology. Journal of Postdoctoral Research, 6(11), 1-10. [Link]

-

Willner, I., & Bezalel, E. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

-

Willner, I., & Bezalel, E. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ChemRxiv. [Link]

-

Kim, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(16), 4257-4261. [Link]

-

Schmiedel, R., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

-

Blanc, A., & Bochet, C. G. (2007). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences. [Link]

-

Willner, I., & Bezalel, E. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

-

Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879. [Link]

-

ResearchGate. (n.d.). Final step in the synthesis of o-nitrobenzyl NB compounds... [Link]

-

Liu, H., et al. (2023). Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. Organic Letters, 25(19), 3435–3439. [Link]

-

Schmiedel, R., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

-

Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879. [Link]

-

Schmiedel, R., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

-

Schlichting, I., & Martin, J. L. (1996). Cryophotolysis of ortho-Nitrobenzyl Derivatives of Enzyme Ligands for the Potential Kinetic Crystallography of Macromolecules. Angewandte Chemie International Edition in English, 35(23-24), 2822-2824. [Link]

-

ResearchGate. (n.d.). Photoreactions of ortho-nitro benzyl esters (Reproduced by[15]... [Link]

-

Bley, F., et al. (2007). Photochemical properties of o-nitrobenzyl compounds with a bathochromic absorption. Photochemical & Photobiological Sciences. [Link]

-

Otsuka, H., et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

-

Davies, J. A., et al. (2023). The Value of Different Experimental Observables: A Transient Absorption Study of the Ultraviolet Excitation Dynamics Operating in Nitrobenzene. The Journal of Physical Chemistry A, 127(30), 6299–6308. [Link]

-

Davies, J. A., et al. (2023). The Value of Different Experimental Observables: A Transient Absorption Study of the Ultraviolet Excitation Dynamics Operating in Nitrobenzene. The Journal of Physical Chemistry A. [Link]

Sources

- 1. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cris.huji.ac.il [cris.huji.ac.il]

- 5. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. seas.upenn.edu [seas.upenn.edu]

- 10. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nathan.instras.com [nathan.instras.com]

- 15. The Value of Different Experimental Observables: A Transient Absorption Study of the Ultraviolet Excitation Dynamics Operating in Nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Scientist's Guide to Photolabile Protecting Groups: Precision Control of Molecular Function with Light

Foreword: Beyond the On/Off Switch

In the intricate dance of molecular biology and the precise construction of complex molecules, control is paramount. Traditional chemical methods, while powerful, often lack the finesse required for systems demanding high spatial and temporal resolution. This guide delves into the world of photolabile protecting groups (PPGs), or "caging" groups, a technology that transforms light from a simple energy source into a precision scalpel. By rendering a molecule inert until illuminated, PPGs offer unparalleled command over biological processes and chemical reactions, allowing researchers to ask and answer questions that were previously intractable. This document is not merely a collection of protocols; it is a technical exploration of the core principles, mechanistic underpinnings, and practical applications of PPGs, designed for the discerning researcher aiming to harness the power of light-directed molecular activation.

The Core Principle: Caging and Uncaging for Spatiotemporal Control

A photolabile protecting group is a chemical moiety that is covalently attached to a functional group on a molecule of interest, thereby temporarily inactivating it.[1] This "caged" molecule can be introduced into a system—be it a multi-step organic synthesis or a living cell—without eliciting its biological or chemical effect. The defining characteristic of a PPG is its ability to be cleaved upon irradiation with light of a specific wavelength, releasing the active molecule in its native form.[1][2] This process, known as "uncaging" or photodeprotection, is a traceless reaction in that it requires no additional reagents, only photons.[3]

The power of this technique lies in its exquisite control over four dimensions:

-

Spatial Control: Light can be focused on microscopic areas, enabling the activation of a molecule in a specific subcellular location or on a patterned surface.[4]

-

Temporal Control: The release of the active molecule is initiated precisely when the light source is activated, allowing for the study of rapid biological events with high temporal resolution.[5][6]

-

Concentration Control: The amount of released molecule can be modulated by adjusting the intensity and duration of the light exposure.[3]

-

Orthogonality: In systems with multiple protecting groups, PPGs can be cleaved without disturbing chemically labile groups, offering a distinct advantage in complex syntheses.[7]

The ideal PPG should satisfy a set of stringent criteria, often referred to as the "Sheehan criteria" or "Lester rules," which include high stability in the dark, efficient cleavage upon irradiation (high quantum yield), absorption at wavelengths that are not harmful to biological systems (typically >300 nm), and the generation of non-toxic, non-interfering byproducts.[8][9]

A Field Guide to Common Photolabile Protecting Groups

PPGs are broadly classified based on their core chromophore. Understanding the distinct photochemical mechanisms of these classes is crucial for selecting the appropriate PPG for a given application.

The Workhorse: o-Nitrobenzyl Derivatives

The ortho-nitrobenzyl (oNB) group is arguably the most widely used class of PPGs, valued for its versatility and well-understood mechanism.[7][10] The parent oNB group can protect a wide array of functional groups, including alcohols, phenols, carboxylic acids, amines, and phosphates.[8]

Mechanism of Action: The photodeprotection of o-nitrobenzyl ethers proceeds through a Norrish Type II-like intramolecular rearrangement. Upon absorption of a UV photon (typically ~350 nm), the excited nitro group abstracts a hydrogen atom from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which subsequently rearranges to release the protected molecule and form an o-nitrosobenzaldehyde or ketone byproduct.[11][12]

The following diagram illustrates the general workflow for a photocaging experiment, from protection of the target molecule to its light-triggered release and subsequent analysis.

Caption: General workflow for a photocaging experiment.

A popular variant is the 4,5-dimethoxy-2-nitrobenzyl (DMNB) or nitroveratryl (NV) group, which incorporates electron-donating methoxy groups to red-shift the absorption maximum to around 350-365 nm, a more benign wavelength for biological applications.[13]

The Rearrangers: Carbonyl-Based PPGs (Phenacyl Derivatives)

This class of PPGs features a carbonyl group as the primary chromophore. The p-hydroxyphenacyl (pHP) group is a prominent example, known for its rapid and efficient release kinetics.[3][11]

Mechanism of Action: The cleavage of p-hydroxyphenacyl esters is a fascinating process that involves a photo-Favorskii rearrangement.[3][14] Upon excitation, the molecule undergoes a skeletal rearrangement, passing through a putative spirodienedione intermediate. This intermediate is then hydrolyzed by water to release the protected substrate and p-hydroxyphenylacetic acid, a generally benign byproduct.[3][10] The essential role of water in this mechanism makes it particularly well-suited for aqueous biological systems.[3]

The Visible Light Specialists: Coumarin Derivatives

A significant advancement in PPG technology has been the development of groups that can be cleaved with visible light, which minimizes photodamage and allows for deeper tissue penetration.[1] Coumarin-based PPGs are at the forefront of this effort.

Mechanism of Action: The photocleavage of coumarin-based PPGs, such as those derived from 7-(diethylamino)coumarin-4-yl)methanol (DEACM), proceeds through a heterolytic bond cleavage in the excited singlet state.[5][6][15] Absorption of a photon promotes the molecule to an excited state, weakening the bond to the leaving group and leading to the formation of a stabilized carbocation intermediate. This intermediate is then rapidly trapped by a nucleophile, typically water in biological systems, to release the substrate.[5][16] By modifying the coumarin scaffold, the absorption maximum can be tuned across the visible spectrum.[16]

The following diagrams illustrate the distinct photochemical mechanisms for the three major classes of PPGs.

Caption: Simplified photocleavage mechanisms of major PPG classes.

Quantitative Comparison of Key Photolabile Protecting Groups

The efficacy of a PPG is determined by its photophysical properties. The uncaging efficiency, a product of the molar extinction coefficient (ε) and the quantum yield of uncaging (Φu), is a critical parameter for comparing different PPGs.

| Protecting Group | Typical Substrate(s) | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Key Advantages |

| o-Nitrobenzyl (oNB) | Alcohols, Carboxylates, Amines | ~280-350 | ~5,000 | 0.1 - 0.5 | Versatile, well-understood, synthetically accessible |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | Alcohols, Carboxylates, Phosphates | ~350-365 | ~5,000 | 0.01 - 0.1 | Red-shifted λmax, suitable for biological use |

| p-Hydroxyphenacyl (pHP) | Carboxylates, Phosphates, Peptides | ~290-330 | ~15,000 | 0.1 - 0.4 | Fast release kinetics, benign byproduct, water-dependent |

| 7-(Diethylamino)coumarin-4-yl)methyl (DEACM) | Carboxylates, Phosphates, Nucleotides | ~400 | ~13,000 | 0.1 - 0.3 | Visible light cleavage, high ε, rapid release |

Note: Values are approximate and can vary significantly based on the specific substrate, solvent, and pH.[3][5][11]

Experimental Protocols: From Benchtop to Application

The successful implementation of PPGs requires robust and reproducible experimental procedures for both the protection (caging) and deprotection (uncaging) steps.

General Safety Precautions for Photochemical Reactions

Working with photochemical reactions requires specific safety measures beyond standard laboratory practice.

-

UV Protection: Always wear UV-blocking safety glasses or face shields. Ensure the experimental setup is shielded to prevent stray light from exposing the operator or other lab members.[9][17]

-

Chemical Hazards: Handle all reagents in a well-ventilated fume hood. Powdered photochemicals can be particularly hazardous if inhaled. Always consult the Safety Data Sheet (SDS) for each chemical.[9][18]

-

Light Sources: High-intensity lamps can generate significant heat and ozone. Ensure proper cooling and ventilation. Never look directly into a UV lamp.[19]

Protocol 1: Caging an Alcohol with an o-Nitrobenzyl Group

This protocol describes a general method for protecting a primary alcohol using o-nitrobenzyl bromide.

-

Objective: To synthesize an o-nitrobenzyl ether from a primary alcohol.

-

Materials:

-

Primary alcohol (1.0 eq)

-

o-Nitrobenzyl bromide (1.2 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate, Hexanes

-

Silica gel for column chromatography

-

-

Procedure:

-

Under a nitrogen or argon atmosphere, suspend NaH in anhydrous DMF in a flame-dried flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the primary alcohol in anhydrous DMF to the NaH suspension. Stir for 30 minutes at 0 °C to form the alkoxide.

-

Add a solution of o-nitrobenzyl bromide in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight. Protect the reaction from light by wrapping the flask in aluminum foil.[20]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[21][22]

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of characteristic aromatic peaks for the o-nitrobenzyl group and a downfield shift of the benzylic protons (~5.5 ppm) are indicative of successful protection.[23]

-

Protocol 2: Photolytic Deprotection (Uncaging) of an o-Nitrobenzyl Ether

This protocol outlines the general procedure for cleaving the o-nitrobenzyl protecting group to release the free alcohol.

-

Objective: To release a free alcohol from its o-nitrobenzyl ether derivative using UV light.

-

Materials:

-

Procedure:

-

Dissolve the caged compound in the chosen solvent in a quartz or Pyrex reaction vessel (Pyrex will filter out shorter UV wavelengths). The concentration should be low enough to ensure good light penetration.

-

Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes, as oxygen can sometimes interfere with photochemical reactions.

-

Irradiate the solution with the UV light source. The reaction vessel should be appropriately cooled (e.g., with a water bath or fan) to prevent heating from the lamp.

-

Monitor the progress of the deprotection by TLC or HPLC.[25][26] The appearance of a new spot corresponding to the free alcohol and the disappearance of the starting material indicates the reaction is proceeding.

-

Continue irradiation until the starting material is consumed.

-

Once complete, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to separate the desired alcohol from the o-nitrosobenzaldehyde byproduct.[2]

-

Future Perspectives and Conclusion

The field of photolabile protecting groups is continuously evolving. Current research focuses on developing PPGs with improved properties, such as:

-

Longer Wavelength Activation: Pushing the absorption maxima further into the red and near-infrared (NIR) regions to enhance tissue penetration and minimize phototoxicity for in vivo applications.[16]

-

Two-Photon Excitation (2PE): Designing PPGs with high two-photon absorption cross-sections, allowing for activation with lower energy NIR light and providing inherent 3D spatial resolution.[27]

-

Enhanced Quantum Yields: Rational design strategies to increase the efficiency of the photocleavage process, reducing the required light dose.[27]

-

Orthogonal Systems: Expanding the toolbox of PPGs that can be cleaved independently by distinct wavelengths of light, enabling the sequential control of multiple processes in a single system.[7]

Photolabile protecting groups represent a powerful and versatile technology that provides researchers with an unprecedented level of control over molecular function. By understanding the fundamental principles of their design and the nuances of their photochemical mechanisms, scientists and drug development professionals can leverage these light-activated tools to probe complex biological systems, develop novel therapeutic strategies, and engineer advanced materials with dynamic properties.

References

-

Hagen, V., Frings, S., Bendig, J., et al. (2003). [7-(Dialkylamino)coumarin-4-yl]methyl-Caged Compounds as Ultrafast and Effective Long-Wavelength Phototriggers of 8-Bromo-Substituted Cyclic Nucleotides. Angewandte Chemie International Edition, 42(15), 1689-1692. [Link]

-

Givens, R. S., Weber, J. F., Jung, A. H., & Park, C. H. (2011). p-Hydroxyphenacyl photoremovable protecting groups: robust photochemistry despite substituent diversity. Canadian Journal of Chemistry, 89(4), 364-379. [Link]

-

Laimgruber, S., Sch-nitz, A., & Givens, R. S. (2020). Synthesis of Caged HMG-CoA Reductase Substrates for the Elucidation of Cellular Pathways. ACS Omega, 5(30), 18883-18890. [Link]

-

California State University, Long Beach. (n.d.). Photography Lab Safety Guidelines for Lab Workers & Students. [Link]

-

EdrawMind. (2024). Laboratory safety regulations for 'Photochemistry'. [Link]

-

Givens, R. S., Heger, D., & Wirz, J. (2009). New Phototriggers 9: p-Hydroxyphenacyl as a C-Terminal Photoremovable Protecting Group for Oligopeptides. The Journal of Organic Chemistry, 74(2), 675-681. [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

-

Wagner, J., Tries, M., & Esser, B. (2020). Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties. Molecules, 25(22), 5325. [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. [Link]

-

Mickelson, L., K-lling, F., & D-mling, A. (2018). Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers. Organic & Biomolecular Chemistry, 16(43), 8291-8299. [Link]

-

Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

-

Klán, P., Šebej, P., & Wirz, J. (2016). A 'photorelease, catch and photorelease' strategy for bioconjugation utilizing a p-hydroxyphenacyl group. Chemical Communications, 52(84), 12469-12472. [Link]

-

Beilstein Journals. (n.d.). Supporting Information A photochemical C=C cleavage process: toward access to backbone N-formyl peptides. [Link]

-

University of Wisconsin-Madison. (n.d.). Safety in Chemistry Labs. [Link]

-

The Most Important Lab Safety Rule. (n.d.). [Link]

-

Givens, R. S., et al. (2007). p-Hydroxyphenacyl Phototriggers: The Reactive Excited State of Phosphate Photorelease. Journal of the American Chemical Society, 129(22), 6708-6709. [Link]

-

Welch, C. J., et al. (2016). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 1(1), 8-14. [Link]

-

Bort, G., et al. (2009). Two-Photon Activation of p-Hydroxyphenacyl Phototriggers: Toward Spatially Controlled Release of Diethyl Phosphate and ATP. Journal of the American Chemical Society, 131(14), 5052-5053. [Link]

-

Feringa, B. L., & Szymanski, W. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(11), 3417-3434. [Link]

-

Shi, Z., & Wan, Z. (2008). Sequential Removal of Photolabile Protecting Groups for Carbonyls with Controlled Wavelength. The Journal of Organic Chemistry, 73(10), 3639-3645. [Link]

-

Ellis-Davies, G. C. R. (2020). Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties. Molecules, 25(22), 5325. [Link]

-

ResearchGate. (n.d.). Final step in the synthesis of o-nitrobenzyl NB compounds. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 9(10), 1987-1990. [Link]

-

MEL Science. (n.d.). Safety guide for conducting chemical reactions at home. [Link]

-

Givens, R. S., et al. (2013). Crowded p-hydroxyphenacyl (pHP) cages: Ortho effects on pHP photorelease. Abstracts of Papers of the American Chemical Society, 246. [Link]

-

Kim, S., & Kohn, J. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Biomaterials, 27(27), 4857-4863. [Link]

-

Cameron, J. F., & Fréchet, J. M. J. (1999). Photolabile Dendrimers Using o-Nitrobenzyl Ether Linkages. Journal of the American Chemical Society, 121(29), 6944-6945. [Link]

-

ChemRxiv. (n.d.). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. [Link]

-

Wagner, P. J., & Hilborn, J. W. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 7(4), 3848-3855. [Link]

-

ResearchGate. (n.d.). Design and Characterisation of Photoactivatable and Lysine Reactive o-Nitrobenzyl Alcohol-Based Crosslinkers. [Link]

-

ResearchGate. (n.d.). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. [Link]

-

ResearchGate. (n.d.). Experimental set up for photochemical reactions and product identification. [Link]

-

ResearchGate. (n.d.). Mobile tool for HPLC reaction monitoring. [Link]

-

National Institutes of Health. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. [Link]

-

LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. [Link]

-

ResearchGate. (n.d.). Photochemical mechanism of DEACM uncaging: A combined time-resolved spectroscopic and computational study. [Link]

-

RSC Publishing. (2020). Photochemical mechanism of DEACM uncaging: a combined time-resolved spectroscopic and computational study. [Link]

-

National Institutes of Health. (2024). Photochemical Action Plots Map Orthogonal Reactivity in Photochemical Release Systems. [Link]

-

University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

-